

Determining the Optimal Concentration of BRD-K98645985 for In Vitro Studies

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Compound of Interest		
Compound Name:	BRD-K98645985	
Cat. No.:	B2721834	Get Quote

Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vitro concentration of **BRD-K98645985**, a selective inhibitor of the ARID1A-containing BAF (mammalian SWI/SNF) chromatin remodeling complex. The protocols outlined below are designed to assess the compound's efficacy in relevant cellular models and to establish a therapeutic window by evaluating its cytotoxic effects.

Introduction

BRD-K98645985 is a 12-membered macrolactam that acts as a BAF transcriptional repression inhibitor. It functions by binding to ARID1A-specific BAF complexes, which leads to the prevention of nucleosomal positioning and the relief of transcriptional repression at specific gene loci. This mechanism of action has been notably exploited to reverse HIV-1 latency in T-cell models. Additionally, BRD-K98645985 has been shown to synergize with ATR inhibitors in killing cancer cells, highlighting its potential in oncology research. Determining the optimal concentration is critical for achieving the desired biological effect while minimizing off-target effects and cytotoxicity.

Data Presentation: Quantitative Analysis of BRD-K98645985 Activity



The following tables summarize the effective concentrations of **BRD-K98645985** observed in various in vitro studies. This data serves as a starting point for designing dose-response experiments in novel systems.

Table 1: Effective Concentrations of BRD-K98645985 in HIV-1 Latency Reversal Models

Cell	Assay Type	Effective	Duration of	Observed
Line/Model		Concentration	Treatment	Effect
Bmi1-luciferase reporter cell line	Luciferase Reporter Assay	EC50: ~2.37 μM	24 hours	Activation of Bmi1 promoter
J-Lat T-cell line	GFP Expression	Concentration-	48 hours	Reversal of HIV-
models	(Flow Cytometry)	dependent		1 latency
Primary CD4+ T cells (ex vivo)	HIV-1 RNA quantification	5 μM (in combination with other LRAs)	Not specified	Enhanced latency reversal

Table 2: Effective Concentrations of BRD-K98645985 in Cancer Cell Models

Cell Line	Assay Type	Effective Concentration	Duration of Treatment	Observed Effect
HCT116 (colorectal cancer)	Cell Viability Assay	1.25 - 20 μΜ	5 days	Synergistic cell killing with ATR inhibitor VE-821
HCT116	Cell Cycle Analysis	10 μΜ	Not specified	Delayed progression through S phase

Table 3: Concentration-Dependent Effects on Gene Expression

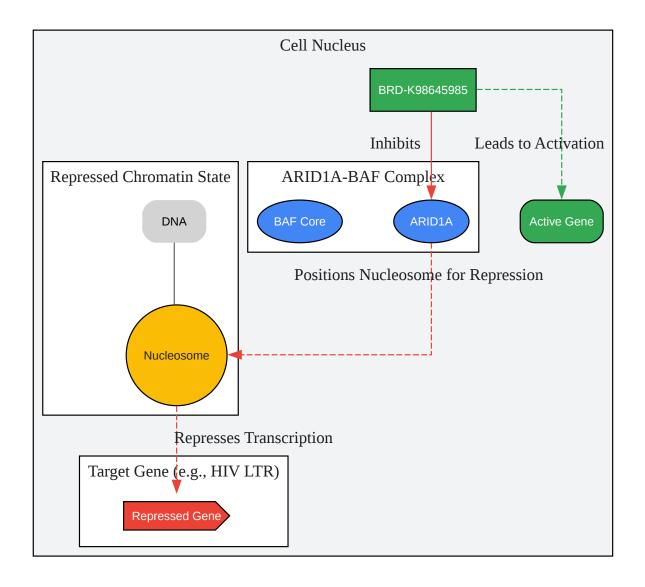


Cell Line/Model	Assay Type	Concentration	Duration of Treatment	Observed Effect
Not specified	qRT-PCR	30 μΜ	18 hours	5-fold increase in Bmi1, 2.6-fold increase in Ring1, and 3.3- fold decrease in Fgf4 expression.

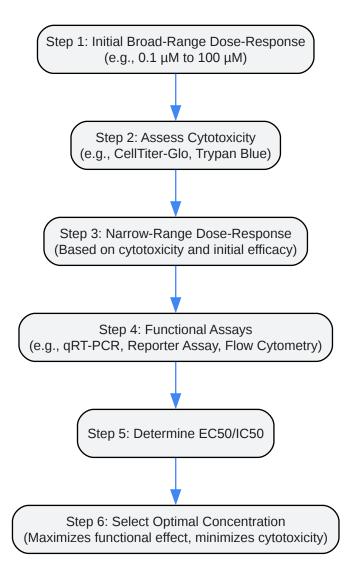
Signaling Pathway and Experimental Workflow Proposed Mechanism of Action of BRD-K98645985

The diagram below illustrates the proposed mechanism by which **BRD-K98645985** inhibits the repressive function of the ARID1A-containing BAF complex, leading to transcriptional activation of target genes, such as the latent HIV-1 provirus.









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